molecular formula C21H19N3O8 B5415539 2-(2-methoxy-4-{(Z)-[1-(4-nitrobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)propanoic acid

2-(2-methoxy-4-{(Z)-[1-(4-nitrobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)propanoic acid

Cat. No.: B5415539
M. Wt: 441.4 g/mol
InChI Key: ABTQOHCFRSCRRV-SXGWCWSVSA-N
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Description

2-(2-methoxy-4-{(Z)-[1-(4-nitrobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)propanoic acid is a complex organic compound with a molecular formula of C21H19N3O8 This compound is characterized by its unique structure, which includes a nitrobenzyl group, an imidazolidinylidene moiety, and a methoxyphenoxy group

Preparation Methods

The synthesis of 2-(2-methoxy-4-{(Z)-[1-(4-nitrobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)propanoic acid involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

2-(2-methoxy-4-{(Z)-[1-(4-nitrobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-methoxy-4-{(Z)-[1-(4-nitrobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxy-4-{(Z)-[1-(4-nitrobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The imidazolidinylidene moiety may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-(2-methoxy-4-{(Z)-[1-(4-nitrobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)propanoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-methoxy-4-[(Z)-[1-[(4-nitrophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O8/c1-12(20(26)27)32-17-8-5-14(10-18(17)31-2)9-16-19(25)23(21(28)22-16)11-13-3-6-15(7-4-13)24(29)30/h3-10,12H,11H2,1-2H3,(H,22,28)(H,26,27)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTQOHCFRSCRRV-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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